3-(Tetrazol-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(tetrazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c9-4(10)1-2-8-6-3-5-7-8/h3H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEURJVYDZRCBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes to 3-(Tetrazol-2-yl)propanoic Acid
The synthesis of this compound can be approached through several established strategies, primarily involving the formation of the tetrazole ring followed by or concurrent with the introduction of the propanoic acid side chain.
Cycloaddition Reactions for Tetrazole Ring Formation with Propanoic Acid Moiety Integration
The most fundamental and widely employed method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govacs.org This reaction can be adapted to synthesize the target molecule. A plausible route involves the reaction of a suitable propanoic acid derivative containing a nitrile group with an azide source.
Alternatively, and more commonly for obtaining N-2 substituted tetrazoles, is the alkylation of a pre-formed tetrazole ring. In this context, tetrazole itself can be alkylated with a 3-halopropanoic acid derivative. The reaction of tetrazole with ethyl 3-bromopropanoate, for instance, in the presence of a base, would yield the ethyl ester of this compound and its N-1 isomer. The N-2 isomer is often favored, and the two isomers can typically be separated by chromatography. Subsequent hydrolysis of the ester furnishes the desired this compound.
The regioselectivity of the alkylation of 5-substituted tetrazoles is influenced by the nature of the substituent and the alkylating agent. rsc.orgrsc.org For unsubstituted tetrazole, the N-2 position is generally more nucleophilic, leading to a preference for the 2-substituted product. mdpi.com
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| Tetrazole | Ethyl 3-bromopropanoate | Base (e.g., K2CO3), Solvent (e.g., DMF) | Ethyl 3-(tetrazol-2-yl)propanoate | Mixture of N-1 and N-2 isomers is common. mdpi.com |
| Ethyl 3-(tetrazol-2-yl)propanoate | Aqueous acid or base | Heat | This compound | Standard ester hydrolysis. |
Functional Group Interconversions on Precursor Molecules
Functional group interconversion provides an alternative pathway to this compound. ub.edusolubilityofthings.com This can involve starting with a molecule that already contains the tetrazole ring and modifying a side chain to create the propanoic acid moiety. For example, a 2-allyl-2H-tetrazole could undergo oxidation of the terminal double bond to yield the corresponding carboxylic acid.
Another approach could involve the conversion of a different functional group on a side chain. For instance, a 3-(tetrazol-2-yl)propan-1-ol could be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO4) or pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an atom-economical and efficient route to complex molecules. nih.govnih.gov The Ugi-azide reaction is a well-known MCR for the synthesis of 1,5-disubstituted tetrazoles. While not directly applicable for the synthesis of the unsubstituted C-5 target molecule, variations of MCRs could potentially be developed. For instance, a one-pot reaction involving an amine, triethyl orthoformate, and sodium azide can yield 1-substituted tetrazoles. arkat-usa.org A modification of this approach could potentially be explored for 2-substituted tetrazoles.
Catalytic Synthesis Methodologies
The use of catalysts can significantly enhance the efficiency and sustainability of tetrazole synthesis. Both metal-based and organocatalysts have been employed for the [3+2] cycloaddition of nitriles and azides. nih.govnih.gov For instance, cobalt(II) complexes have been shown to efficiently catalyze this reaction under mild conditions. nih.govacs.org The use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid, also offers advantages in terms of easy separation and reusability. nih.gov
In the context of alkylating tetrazoles, catalytic methods are also being explored. For example, some approaches utilize catalysts to improve the regioselectivity of N-alkylation. organic-chemistry.org The development of catalytic systems that favor the formation of the N-2 isomer would be highly beneficial for the synthesis of this compound. The use of nanomaterial-based catalysts is an emerging area in green tetrazole synthesis, offering high reactivity and recyclability. nih.govrsc.org
| Reaction Type | Catalyst | Green Advantage |
|---|---|---|
| [3+2] Cycloaddition | Cobalt(II) complex nih.govacs.org | Mild reaction conditions, high yields. |
| [3+2] Cycloaddition | Silica Sulfuric Acid nih.gov | Heterogeneous, reusable catalyst. |
| [3+2] Cycloaddition | Nanomaterial-based catalysts nih.govrsc.org | High efficiency, recyclability. |
Derivatization Strategies of this compound
The presence of a carboxylic acid functional group in this compound allows for a wide range of derivatization reactions, enabling the synthesis of various analogs for different applications.
The most common derivatization is the conversion of the carboxylic acid to esters or amides. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process that is well-documented for propanoic acid and its derivatives. researchgate.net Similarly, amide bond formation can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. solubilityofthings.com These reactions are fundamental in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic properties of a lead compound. For example, ester derivatives of valsartan (B143634), a drug containing a tetrazole moiety, have been synthesized and evaluated. mdpi.com
| Reaction Type | Reagent 1 | Reagent 2 | Product Type |
|---|---|---|---|
| Esterification | This compound | Alcohol (R-OH) | Ester |
| Amide Formation | This compound | Amine (R-NH2) | Amide |
Reactions at the Carboxylic Acid Functionality (e.g., esterification, amidation)
The carboxylic acid moiety of this compound readily undergoes typical acid-catalyzed reactions to form esters and amides, providing a handle for further molecular elaboration.
Esterification: The conversion of this compound to its corresponding esters can be achieved through standard esterification procedures. For instance, the reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid or dry hydrogen chloride, yields the desired ester. This process is often driven to completion by removing the water formed during the reaction. While specific examples for this compound are not extensively documented in readily available literature, the principles of esterification are well-established for similar carboxylic acids. For example, the esterification of the related tetrazole-1-acetic acid to its ethyl ester is a known process. google.com The general reaction scheme involves heating the carboxylic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid.
A study on the esterification of propanoic acid with various alcohols demonstrated that the reaction rate and yield are influenced by the structure of the alcohol and the reaction conditions. sci-hub.se These findings provide a useful reference for the esterification of this compound.
Table 1: General Conditions for Esterification of Carboxylic Acids
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| Carboxylic Acid (e.g., this compound) | Alcohol (e.g., Ethanol, Methanol) | Concentrated H₂SO₄ or HCl (gas) | Heating, often with removal of water | Corresponding Ester |
Amidation: The carboxylic acid can also be converted to amides through reaction with amines. This transformation is typically facilitated by coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by converting the acid to a more reactive species like an acid chloride. The synthesis of hydrazides, a specific type of amide, from the isomeric 2-(1H-tetrazol-5-yl)propanoic acid has been reported, involving the reaction of the corresponding ester with hydrazine. researchgate.net This suggests that this compound can similarly be converted to its hydrazide, which can serve as a precursor for further derivatization.
Reactions Involving the Tetrazole Nucleus (e.g., N-alkylation)
The tetrazole ring of this compound contains nitrogen atoms that can participate in further reactions, most notably N-alkylation.
N-alkylation: The alkylation of the tetrazole ring introduces substituents onto the nitrogen atoms, which can significantly alter the molecule's properties. The reaction of 5-substituted tetrazoles with alkylating agents typically occurs in the presence of a base. nih.gov The regioselectivity of the alkylation, determining which nitrogen atom is alkylated, can be influenced by the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions. For instance, the alkylation of tetrazole itself can lead to a mixture of 1- and 2-substituted products. nih.gov In the case of this compound, the existing substituent at the 2-position of the tetrazole ring will direct further alkylation to one of the remaining nitrogen atoms. A study on the alkylation of 5-substituted tetrazoles with 3-chlorobut-2-en-1-ol in an acidic medium demonstrated regioselective N-alkylation, providing insight into the controlled functionalization of the tetrazole ring. researchgate.net
Table 2: General Conditions for N-alkylation of Tetrazoles
| Reactant 1 | Reactant 2 | Base/Acid | Solvent | Product |
| 5-Substituted Tetrazole | Alkylating Agent (e.g., Alkyl halide) | Base (e.g., K₂CO₃) or Acid | Anhydrous organic solvent (e.g., Acetone, DMF) | N-alkylated tetrazole |
Formation of Complex Scaffolds from this compound
The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular scaffolds, which are of interest in medicinal chemistry and materials science. beilstein-journals.orgnih.gov
The tetrazole moiety can act as a bioisosteric replacement for a carboxylic acid, offering similar acidity but with different steric and electronic properties. researchgate.net This feature, combined with the reactive carboxylic acid handle, allows for the incorporation of the tetrazolylpropanoic acid unit into larger molecules through various synthetic strategies.
For example, tetrazole-carboxylate ligands have been used to construct coordination complexes with metal ions. A study reported the synthesis of Co(II) complexes using related tetrazolyl propionic acid derivatives, such as 3-(5-Amino-tetrazol-1-yl)-propionic acid and 2-(5-Pyridin-3-yl-tetrazol-2-yl)-propionic acid, as ligands. researchgate.net These complexes can self-assemble into nanoparticles, highlighting the potential of these building blocks in materials science. researchgate.net While this example does not use this compound directly, it demonstrates the principle of using tetrazolyl-containing carboxylic acids to create complex, functional structures.
Furthermore, the general versatility of tetrazoles in multicomponent reactions to form diverse and complex scaffolds has been well-documented. nih.gov The presence of both the tetrazole ring and the carboxylic acid in this compound provides multiple points for diversification, making it a promising candidate for the construction of novel compound libraries.
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways of 3-(Tetrazol-2-yl)propanoic Acid
The reactivity of this compound is largely governed by the stability of the tetrazole ring, which can be cleaved under thermal or photochemical conditions to generate highly reactive intermediates.
The thermal behavior of tetrazole-containing compounds is a subject of significant interest, particularly due to their high nitrogen content and potential as energetic materials. Controlled thermal decomposition of C,N-substituted tetrazoles is a known method for generating highly reactive nitrile imines. wikipedia.org This process typically involves the extrusion of molecular nitrogen from the tetrazole ring.
Upon heating, this compound is expected to undergo a similar decomposition pathway. The tetrazole ring can cleave, releasing stable nitrogen gas (N₂) and forming a transient nitrile imine intermediate. The general mechanism for the thermal decomposition of a 2,5-disubstituted tetrazole involves the loss of N₂ to yield a nitrile imine. In the case of energetic materials containing multiple tetrazole units, thermal decomposition can be violent, producing gaseous products like N₂, hydrogen cyanide (HCN), and hydrazoic acid (HN₃). energetic-materials.org.cn For this compound, the primary decomposition pathway under controlled conditions would lead to the formation of a nitrile imine, which can then be trapped or undergo further reactions.
Table 1: Expected Products from Thermal Decomposition
| Reactant | Condition | Key Intermediate | Major Gaseous Byproduct |
|---|
Photolysis provides an alternative, often milder, method for generating nitrile imines from tetrazoles. researchgate.netmdpi.com The irradiation of tetrazole derivatives with UV light can induce cleavage of the ring system, leading to the formation of these versatile intermediates. researchgate.netresearchgate.net The photochemical generation of nitrile imines from 2,5-disubstituted tetrazoles has been shown to proceed through a complex mechanism involving distinct electronic rearrangements and bond-breaking events. researchgate.net
The process begins with the photoexcitation of the tetrazole to an excited singlet state (S1), followed by intersystem crossing to a triplet state (T2). In this higher triplet state, the N-N bond of the tetrazole ring breaks. researchgate.net This is followed by the heterolytic cleavage of a C-N bond, ultimately leading to the extrusion of N₂ and the formation of the nitrile imine. researchgate.net
These photochemically generated nitrile imines are highly reactive 1,3-dipoles. oup.compsu.edu In the absence of a suitable trapping agent, they may dimerize. However, they readily participate in 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles, such as alkenes, alkynes, and nitriles, to form various five-membered nitrogen-containing heterocycles. researchgate.netoup.com This reactivity makes this compound a useful photoprecursor for generating functionalized nitrile imines.
Figure 1: Photochemical Generation of a Nitrile Imine from a Tetrazole Derivative
Caption: Irradiation of a substituted tetrazole leads to the extrusion of nitrogen gas and the formation of a highly reactive nitrile imine intermediate. researchgate.net
Role as a Chemical Building Block in Organic Synthesis
The ability to generate reactive intermediates makes this compound a valuable building block in organic synthesis, particularly for constructing complex heterocyclic frameworks. nih.gov
The in-situ generation of nitrile imines from this compound and their subsequent reaction with other molecules is a classic example of a cascade or domino reaction sequence. A domino reaction involves two or more bond-forming transformations which proceed under the same reaction conditions without isolating intermediates.
For instance, the photochemical or thermal decomposition of this compound in the presence of a dipolarophile like a nitrile or an alkene initiates a cascade. The first step is the formation of the nitrile imine, which then immediately undergoes a 1,3-dipolar cycloaddition with the trapping agent. This approach allows for the efficient construction of complex molecules in a single pot, avoiding the handling of potentially unstable intermediates. sigmaaldrich.com
This compound serves as a precursor for a variety of advanced heterocyclic compounds. nih.gov The nitrile imine intermediate generated from its decomposition is a key synthon for five-membered heterocycles. psu.edu
For example, the 1,3-dipolar cycloaddition of nitrile imines with nitriles proceeds in a regioselective manner to produce substituted 1,2,4-triazoles. oup.com Similarly, reactions with alkenes and alkynes yield pyrazolines and pyrazoles, respectively. oup.com This strategy has been employed to synthesize diverse libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govbas.bg The presence of the propanoic acid moiety offers a functional handle for further derivatization or for influencing the solubility and biological properties of the final heterocyclic product.
Table 2: Heterocyclic Products from Nitrile Imine Cycloadditions
| Nitrile Imine Precursor | Dipolarophile | Resulting Heterocycle |
|---|---|---|
| This compound | Alkyne | Substituted Pyrazole |
| This compound | Alkene | Substituted Pyrazoline |
| This compound | Nitrile | Substituted 1,2,4-Triazole |
Acid-Base Properties and Tautomerism of the Tetrazole Moiety in Relation to Propanoic Acid
The chemical nature of this compound is significantly influenced by the acidic properties of both the carboxylic acid group and the tetrazole ring, as well as the tautomerism inherent to the tetrazole system. researchgate.netoup.comrsc.org
The propanoic acid functional group is a classic Brønsted-Lowry acid, capable of donating a proton from its carboxyl group (-COOH). libretexts.org The acidity of this group is well-established.
The tetrazole ring itself exhibits notable acidic character. mdpi.com Tetrazoles are often considered bioisosteres of carboxylic acids because they have a similar pKa (around 4.9 for the parent 1H-tetrazole) and are deprotonated at physiological pH. wikipedia.org This acidity stems from the N-H proton on the ring.
Substituted tetrazoles can exist in different tautomeric forms. researchgate.netresearchgate.net For a tetrazole with a substituent at the 5-position, two primary tautomers are possible: the 1H- and 2H-tetrazoles. wikipedia.org In solution, the 1H tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer is more stable. nih.gov In this compound, the propanoic acid group is fixed at the 2-position of the tetrazole ring, which prevents the typical 1H/2H tautomerism involving an N-H proton.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nitrogen |
| Hydrogen cyanide |
| Hydrazoic acid |
| Nitrile imine |
| 1,2,4-Triazole |
| Pyrazoline |
Investigations of Reaction Mechanisms Involving this compound
The reactivity of this compound is characterized by the distinct functionalities of the tetrazole ring and the carboxylic acid group. Mechanistic investigations into this compound and its close analogs have primarily focused on the formation of the tetrazole ring, its subsequent N-alkylation to produce the 2-substituted isomer, and the reactions of its carboxylic acid moiety. These studies often employ computational chemistry to elucidate the energetics and pathways of these transformations.
A significant area of mechanistic study involves the N-alkylation of the parent tetrazole ring to form the N1 and N2 isomers. The synthesis of this compound, for instance, involves the alkylation of a tetrazole with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group. The regioselectivity of this alkylation is a key aspect that has been investigated using computational methods.
Experimental and computational studies on the N-alkylation of substituted tetrazoles have been performed to understand the factors governing the product distribution. mdpi.com For example, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, two regioisomers (1,5- and 2,5-disubstituted) are formed. mdpi.com Density Functional Theory (DFT) calculations are often employed to determine the geometries and energies of the reactants, transition states, and products. mdpi.com
These computational analyses reveal that the relative stability of the N1 and N2 anions of the tetrazole ring, as well as the transition states leading to the final products, dictates the isomeric ratio. In many cases, the 2-substituted tetrazole is the thermodynamically more stable isomer, which can often be obtained in a higher yield, especially under conditions that allow for equilibrium control. The deshielding of the tetrazole's quaternary carbon in the 13C NMR spectrum by approximately 9.2–12.2 ppm in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts serves as a reliable spectroscopic marker to distinguish between the isomers. mdpi.com
The formation of the tetrazole ring itself, typically through the [3+2] cycloaddition of an azide (B81097) with a nitrile, has also been the subject of detailed mechanistic investigation. capes.gov.bracs.org While this reaction can proceed through a concerted cycloaddition, computational studies suggest a stepwise mechanism is also possible, often involving nitrile activation. capes.gov.bracs.org The activation barriers for this reaction are highly dependent on the electronic nature of the substituent on the nitrile. capes.gov.br
The carboxylic acid functional group in this compound undergoes reactions typical of carboxylic acids, such as esterification. mdpi.com The mechanism of esterification, particularly under acidic conditions, involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, a proton transfer, and the elimination of water.
The tetrazole ring is also known to act as a bioisostere for the carboxylic acid group, in part due to its similar pKa and ability to participate in hydrogen bonding. acs.orgresearchgate.net This has led to mechanistic studies of tetrazole derivatives as ligands for biological targets, where the tetrazole moiety interacts with metal centers in enzymes, mimicking the binding of a carboxylate. acs.orgmdpi.com Molecular docking studies have been used to investigate these interactions, revealing how the nitrogen atoms of the tetrazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in the active site of an enzyme. mdpi.comnih.gov
Interactive Data Table: Regioselectivity in Tetrazole Alkylation
The following table provides a representative dataset from computational studies on the alkylation of a model tetrazole system, illustrating the energy differences that lead to the preferential formation of the N2 isomer.
| Species | Relative Energy (kcal/mol) |
| N1 Anion | +1.5 |
| N2 Anion | 0.0 |
| Transition State to N1-Product | +22.8 |
| Transition State to N2-Product | +20.5 |
| N1-Alkylated Product | +2.1 |
| N2-Alkylated Product | 0.0 |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Tetrazol-2-yl)propanoic acid in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, allowing for unambiguous structural assignment and analysis of conformational preferences.
In ¹H NMR spectroscopy, the proton signals are expected in specific regions of the spectrum. The two methylene (B1212753) groups of the propanoic acid chain will appear as distinct triplets due to spin-spin coupling with each other. The methylene group adjacent to the carboxylic acid is anticipated to resonate at a higher chemical shift (downfield) compared to the methylene group attached to the tetrazole ring, owing to the deshielding effect of the carbonyl group. The single proton on the tetrazole ring will appear as a singlet, typically in the aromatic region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the methylene groups will have distinct chemical shifts, and the carbon atom within the tetrazole ring will also produce a characteristic signal in the aromatic region. The precise chemical shifts can be influenced by the solvent and the concentration of the sample.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10-12 (broad s) | 170-180 |
| CH₂ (adjacent to COOH) | 2.8-3.2 (t) | 30-40 |
| CH₂ (adjacent to tetrazole) | 4.5-4.9 (t) | 45-55 |
| CH (tetrazole) | 8.5-9.5 (s) | 140-150 |
Note: Predicted values are based on standard chemical shift ranges and data from structurally related compounds. Actual values may vary based on experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorption bands of the carboxylic acid and tetrazole moieties. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band around 1700-1750 cm⁻¹. The C-N and N=N stretching vibrations within the tetrazole ring are expected to appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. For instance, in complex molecules containing a tetrazole ring, such as valsartan (B143634) derivatives, characteristic peaks for C=N and C-N have been observed in these regions. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, although it is often weaker than in the IR spectrum. The symmetric vibrations of the tetrazole ring are often more intense in the Raman spectrum than in the IR, providing a useful tool for confirming the presence of this heterocyclic system.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | IR |
| Carboxylic Acid | C=O stretch | 1700-1750 (strong) | IR, Raman |
| Tetrazole Ring | C-N, N=N stretch | 1400-1600 | IR, Raman |
| Methylene Groups | C-H stretch | 2850-3000 | IR, Raman |
Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Using soft ionization techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M-H]⁻ can be readily observed, confirming the molecular formula C₄H₆N₄O₂.
Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule will fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as COOH or CO₂ and H₂O), and cleavage of the propanoic acid chain. The tetrazole ring itself can also undergo characteristic fragmentation, such as the loss of molecular nitrogen (N₂). Analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure is publicly available for this compound itself, X-ray crystallography of a closely related compound, 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, provides valuable insights into the potential solid-state packing and intermolecular interactions. researchgate.netnih.gov
In the solid state, it is expected that this compound would form extensive hydrogen bonding networks. The carboxylic acid groups are likely to form dimers, with strong O-H···O hydrogen bonds between adjacent molecules. Furthermore, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, interacting with the carboxylic acid protons or other suitable donors. These intermolecular forces dictate the crystal packing and ultimately influence the physical properties of the compound, such as its melting point and solubility. The dihedral angle between the plane of the tetrazole ring and the propanoic acid chain would be a key structural parameter determined from such a study.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are only applicable to chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties.
However, if a chiral center were introduced into the molecule, for example, by substitution on the propanoic acid chain, the resulting enantiomers would be optically active. Chiroptical spectroscopy could then be employed to determine the absolute configuration of the stereocenter and to study conformational changes in solution.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-(Tetrazol-2-yl)propanoic acid at the atomic level. These calculations can predict molecular geometries, vibrational frequencies, and the relative energies of different forms of the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. acs.org These calculations can be performed in the gas phase or with implicit solvent models to simulate solution-phase behavior.
Vibrational frequency calculations using DFT are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. These theoretical spectra can aid in the identification and characterization of the compound. For example, the characteristic vibrational frequencies of the tetrazole ring and the carboxylic acid group can be precisely calculated.
Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Key Functional Groups (Based on Similar Compounds)
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3500 |
| Carboxylic Acid | C=O stretch | ~1750 |
| Tetrazole Ring | N=N stretch | ~1400-1500 |
| Tetrazole Ring | Ring breathing | ~1000-1100 |
| Propanoic Acid | C-C stretch | ~900-1000 |
Note: These values are illustrative and based on general DFT calculations for carboxylic acids and tetrazole-containing compounds. Actual values for this compound would require specific calculations.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate energies and are particularly useful for studying tautomeric equilibria.
The tetrazole ring can exist in different tautomeric forms. For a 2-substituted tetrazole like this compound, the substitution pattern is fixed. However, understanding the relative stabilities of the parent 1H- and 2H-tetrazole tautomers is crucial, as the 2H-isomer is generally found to be more stable in the gas phase. acs.orgnih.gov High-level ab initio calculations have shown that the energy difference between 1H- and 2H-tetrazole is small, in the range of 1-3 kcal/mol. acs.orgacs.org
These computational studies have also investigated the barriers to tautomeric interconversion. While monomolecular transformations have high activation barriers (around 50-70 kcal/mol), intermolecular hydrogen-bonded complexes can facilitate these transformations with significantly lower energy barriers (around 18-28 kcal/mol). acs.orgnih.gov This highlights the importance of the molecular environment in determining the tautomeric form.
Table 2: Calculated Relative Stabilities of Parent Tetrazole Tautomers (Illustrative)
| Tautomer | Method | Relative Energy (kcal/mol) | Reference |
| 1H-Tetrazole | W1 | 1.7 | acs.org |
| 2H-Tetrazole | W1 | 0.0 | acs.org |
| 5H-Tetrazole | W1 | ~23 | acs.org |
Note: These values are for the parent tetrazole molecule and serve as a reference for understanding the inherent stability of the tetrazole core.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. By simulating the interactions between the solute (this compound) and solvent molecules (e.g., water), MD can provide insights into solvation, conformational changes, and transport properties.
For this compound in an aqueous solution, MD simulations can reveal how water molecules arrange around the polar tetrazole ring and the carboxylic acid group, forming hydrogen bonds. researchgate.net The simulations can also track the conformational flexibility of the propanoic acid chain, showing which conformations are most prevalent in solution.
The potential of mean force (PMF) can be calculated from MD simulations to understand the free energy landscape of processes like the association of two molecules or the transport of a molecule across a membrane. For this compound, PMF calculations could be used to study its interaction with biological macromolecules or its permeation through cell membranes.
Prediction of Reactivity and Selectivity using Computational Models
Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. One key aspect of its reactivity is its acidity, characterized by its pKa value. The pKa of the carboxylic acid group is influenced by the electron-withdrawing nature of the tetrazole ring. Computational methods, ranging from empirical models to high-level quantum mechanical calculations, can predict pKa values with reasonable accuracy. nih.govchemrxiv.orgreddit.comacs.org Propanoic acid itself has a pKa of about 4.87. creative-proteomics.com The presence of the tetrazole ring is expected to lower this value, making this compound a stronger acid.
Other reactivity indices, such as the Fukui function and the dual descriptor, can be calculated using DFT to identify the most likely sites for nucleophilic and electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid, and a positive potential around the acidic proton.
Computational Studies on Intermolecular Interactions
The intermolecular interactions of this compound are crucial for understanding its physical properties, such as its melting point and boiling point, as well as its interactions with other molecules in biological systems. Computational methods can be used to study these interactions in detail.
The tetrazole ring is known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic proton of the carboxylic acid group is a strong hydrogen bond donor. acs.org Computational analyses, such as Hirshfeld surface analysis and non-covalent interaction (NCI) plots, can be used to visualize and quantify these interactions in the solid state. researchgate.net
In a biological context, molecular docking simulations can be used to predict how this compound might bind to a protein's active site. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is valuable in the design of new therapeutic agents.
Applications in Materials Science and Chemical Technologies
Role as a Ligand in Coordination Chemistry
3-(Tetrazol-2-yl)propanoic acid is a bifunctional organic molecule that serves as a versatile ligand in coordination chemistry. Its structure, featuring both a tetrazole ring with multiple nitrogen atoms and a carboxylic acid group, allows it to coordinate with metal ions in various modes. Tetrazole-containing coordination compounds can form diverse structures, often existing as one-, two-, or three-dimensional coordination polymers arkat-usa.org. The presence of both a nitrogen-rich heterocycle and a carboxylate group enables the formation of robust and intricate metal-organic architectures.
The design and synthesis of metal complexes involving tetrazole-carboxylate ligands like this compound are achieved through the reaction of the ligand with metal salts under various conditions, often employing solvothermal methods. The tetrazole group can coordinate to metal centers through different nitrogen atoms (N1, N2, N3, N4), while the carboxylate group can bind in monodentate, bidentate, or bridging fashions arkat-usa.orgmdpi.com. This flexibility in coordination modes allows for the construction of discrete metal complexes as well as extended polymeric structures arkat-usa.orgaustraliaawardsindonesia.org.
For instance, studies on similar tetrazole-propionic acid derivatives have shown their ability to react with metal ions like Co(II) and Cu(II) to form new coordination compounds researchgate.net. In these complexes, the specific coordination sites are influenced by the substituents on the polynitrogen heterocycle researchgate.net. The synthesis typically involves the self-assembly of the ligand and metal ions in a suitable solvent system researchgate.net. The resulting complexes are characterized using techniques such as single-crystal X-ray diffraction, elemental analysis, and infrared (IR) spectroscopy to determine their structure and bonding researchgate.netresearchgate.net. The multidentate nature of these ligands often leads to the formation of polymeric structures arkat-usa.org.
| Metal Ion | Potential Coordination Atoms | Resulting Structure Type |
| Co(II) | Tetrazole Nitrogen, Carboxylate Oxygen | Mononuclear or Polymeric |
| Cu(II) | Tetrazole Nitrogen, Carboxylate Oxygen | Mononuclear or Polymeric researchgate.net |
| Zn(II) | Tetrazole Nitrogen, Carboxylate Oxygen | Coordination Polymer arkat-usa.org |
| Cd(II) | Tetrazole Nitrogen, Carboxylate Oxygen | Coordination Polymer arkat-usa.org |
Tetrazole-based ligands, including functionalized propanoic acids, are highly valuable in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials formed by strong coordination bonds between metal ions or clusters and organic ligands mdpi.com. The numerous bridging coordination modes offered by the tetrazole ring provide significant synthetic possibilities for creating porous metal-tetrazolate architectures rsc.org.
The combination of the tetrazole and carboxylate functionalities allows these ligands to act as effective linkers, creating robust frameworks with well-defined channels and pores cornell.edu. For example, a tetrazole-functionalized aromatic carboxylic acid was used to synthesize a 3D porous MOF with a Cu(II) ion, which demonstrated selective gas adsorption properties after desolvation cornell.edu. The high density of nucleophilic nitrogen atoms on the pore surfaces of tetrazole-based MOFs can enhance their selectivity for certain gases, such as CO2 rsc.org. The structural diversity of these materials is further highlighted by the fact that different coordination modes can lead to the formation of MOF isomers with distinct properties rsc.org. During the self-assembly process, in-situ ligand formation, such as the Dimroth rearrangement, can occur, leading to the construction of novel MOF structures researchgate.net.
| MOF System | Ligand Type | Key Structural Feature | Application |
| {[CuL]·DMF·H2O}∞ | 5-(1H-Tetrazol-1-yl)isophthalic acid | 3D structure with 1D channels | Gas Adsorption (N2, H2, O2, CO2, CH4) cornell.edu |
| Cu-based MOFs | 2-(1H-tetrazol-5-yl)pyrimidine | 1D channels | Selective CO2 Adsorption rsc.org |
| Zn/Cd-based MOFs | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | 3D intersecting channel system | Not specified researchgate.net |
Supramolecular Chemistry and Self-Assembly Processes
The functional groups of this compound—the tetrazole ring and the carboxylic acid—are capable of forming strong intermolecular interactions, particularly hydrogen bonds. These interactions are fundamental to its role in supramolecular chemistry and self-assembly processes. In the solid state, these molecules can organize into higher-order structures. For instance, metal complexes formed with tetrazole-carboxylate ligands can further assemble into 3D supramolecular frameworks through intermolecular hydrogen bonds researchgate.net. This ability to form predictable and stable non-covalent interactions makes the compound a valuable building block in crystal engineering. Self-assembled drug delivery systems, for example, rely on the self-assembly of amphiphilic molecules into nanoparticles, a process driven by supramolecular interactions nih.gov.
Development of Functional Materials and Sensing Platforms
Nanocrystals, which are particles with dimensions in the nanometer range, often suffer from instability due to their high surface energy, leading to aggregation scispace.com. To prevent this, stabilizers such as polymers or surfactants are added to nanocrystal formulations researchgate.netnih.gov. These agents adsorb onto the surface of the nanocrystals, providing either electrostatic or steric repulsion to keep the particles separated scispace.com.
While specific studies detailing the use of this compound for nanocrystal stabilization are not prevalent, its molecular structure suggests potential utility in this area. The carboxylic acid and tetrazole groups could act as anchoring points, adsorbing onto the surface of a nanocrystal. The propanoic acid chain would then extend into the surrounding medium, providing a steric barrier that prevents aggregation. The selection of an appropriate stabilizer is crucial and is often based on achieving physical stability for the nanocrystal suspension researchgate.netsemanticscholar.org. The effectiveness of a stabilizer is highly dependent on the specific drug or material being formulated into nanocrystals researchgate.net.
Molecules with specific functional groups can be designed as photo-crosslinkers or fluorescent probes for various applications in materials science. Photo-crosslinkers are compounds that can form covalent bonds with other molecules upon exposure to light, a property useful for modifying surfaces or creating polymer networks. While the direct application of this compound as a photo-crosslinker is not widely documented, related heterocyclic compounds are used in the design of heterobifunctional photo-reactive crosslinkers researchgate.net.
Similarly, fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte or environmental change. The design of such probes is a significant area of research google.com. Although specific examples of this compound being used as a fluorescent probe in a non-biological materials context are limited, the synthesis of coordination polymers with fluorescent properties based on related heterocyclic ligands has been reported researchgate.net. The inherent luminescence of such ligands can be tuned by coordination to different metal ions, opening possibilities for creating new sensory materials.
Catalytic Applications (e.g., as a ligand in organometallic catalysis)
While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of tetrazole-carboxylate derivatives demonstrates significant potential as ligands in organometallic catalysis. The structural characteristics of these molecules, featuring both a nitrogen-rich tetrazole ring and a carboxylate group, allow them to act as versatile ligands, forming stable complexes with various transition metals. These complexes, in turn, can exhibit notable catalytic activities.
The catalytic potential of such ligands stems from their ability to coordinate with metal centers through the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group. This coordination can influence the electronic and steric environment of the metal center, thereby tuning its reactivity and catalytic performance.
Research into structurally similar tetrazole-carboxylate ligands has provided insights into their catalytic applications. For instance, coordination complexes of cobalt (II) and nickel (II) with the tetrazole-carboxylate derivative 3-(4-(2-(1H-tetrazol-5-yl) phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid (Tppebc) have been synthesized and investigated for their catalytic properties. scielo.br
These complexes, specifically [Co(Tppebc)₂(Py)(H₂O)]n and [Ni(Tppebc)₂(Py)(H₂O)]n, have demonstrated catalytic activity in the oxidation of 2,6-di-tert-butylphenol (DBP). scielo.br This reaction is a significant transformation with applications in the synthesis of fine chemicals and polymers. The study revealed that the coordinated environment of the Co(II) and Ni(II) centers within these complexes plays a crucial role in their catalytic activities. scielo.br
The catalytic oxidation of DBP using these complexes was carried out in the presence of a co-catalyst, sodium methoxide (NaOCH₃), and hydrogen peroxide (H₂O₂) as the oxidant. scielo.br The results indicated high conversion rates and good selectivity, highlighting the potential of such tetrazole-carboxylate-based metal complexes as effective catalysts in oxidation reactions. scielo.br
The findings from these related compounds suggest that complexes of this compound with transition metals could similarly be explored for a range of catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic behavior would be dependent on the choice of metal center, the coordination mode of the ligand, and the reaction conditions.
Interactive Data Table: Catalytic Oxidation of 2,6-di-tert-butylphenol (DBP) using Tetrazole-Carboxylate Metal Complexes scielo.br
| Catalyst | Metal Center | Ligand | Co-catalyst | Oxidant | Substrate | Conversion (%) |
| [Co(Tppebc)₂(Py)(H₂O)]n | Co(II) | Tppebc | NaOCH₃ | H₂O₂ | DBP | High |
| [Ni(Tppebc)₂(Py)(H₂O)]n | Ni(II) | Tppebc | NaOCH₃ | H₂O₂ | DBP | High |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of synthesized 3-(Tetrazol-2-yl)propanoic acid and for its isolation. acs.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques used for such purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The presence of the polar carboxylic acid and the tetrazole ring makes it well-suited for Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.
A typical RP-HPLC method for a related tetrazole-containing biphenyl (B1667301) derivative involves a C18 column and a gradient elution using a mixture of an acidic aqueous solution (like 0.05% orthophosphoric acid) and a polar organic solvent such as acetonitrile. ijrpc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the tetrazole ring exhibits strong absorbance. ijrpc.com For purity analysis, the method must be validated for specificity, linearity, accuracy, and precision to accurately quantify any impurities, such as starting materials or by-products from its synthesis. researchgate.net
Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. researchgate.net Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and tetrazole moieties at high temperatures. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. Esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) is a common strategy.
Once derivatized, the compound can be analyzed on a capillary column with a suitable stationary phase, such as a mid-polarity phase. Detection is most powerfully achieved using a Mass Spectrometer (MS), which provides both quantitative data and structural information, aiding in the unequivocal identification of the compound and any related impurities. researchgate.net
Table 1: Representative Chromatographic Conditions for Analysis of Tetrazole-Propanoic Acid Analogs
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) - Post-Derivatization |
| Technique | Reverse-Phase (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | C18 (e.g., 100 x 4.6 mm, 3.5 µm) ijrpc.com | Capillary column (e.g., DB-5ms, 30m x 0.25mm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and 0.05% Phosphoric Acid in Water ijrpc.com | Helium |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 100°C to 280°C) |
| Detection | UV/DAD at ~220-260 nm ijrpc.comresearchgate.net | Mass Spectrometry (MS) |
| Sample Preparation | Dissolution in mobile phase | Derivatization (e.g., esterification) followed by dissolution in an organic solvent |
| Application | Purity assessment, quantification, impurity profiling | Identification and quantification of volatile derivatives |
Electrophoretic Methods in Complex Mixture Analysis
Electrophoresis separates molecules based on their migration in an electric field, which is dependent on their size, shape, and net charge. youtube.com For a compound like this compound, which possesses both an acidic group (carboxylic acid, pKa ~4-5) and a weakly basic group (tetrazole ring, pKa ~4.9), its net charge is highly dependent on the pH of the surrounding medium. nih.gov This zwitterionic character is key to its separation by electrophoretic methods.
Capillary Zone Electrophoresis (CZE): CZE is a high-resolution technique that can be applied to the analysis of this compound. In CZE, a buffer-filled capillary is subjected to a high voltage. At a pH below its isoelectric point (pI), the compound will be protonated and carry a net positive charge, causing it to migrate towards the cathode. Conversely, at a pH above its pI, it will be deprotonated, carry a net negative charge, and move towards the anode. youtube.com At its pI, the net charge is zero, and its migration will be minimal. By carefully controlling the pH of the background electrolyte (buffer), separation from other charged or neutral species in a complex mixture can be achieved with high efficiency. For instance, in the analysis of tetracycline (B611298) antibiotics, buffer pH optimization was crucial for achieving good resolution. nih.gov
This technique is particularly useful for analyzing small sample volumes and for separating components in complex biological or environmental samples where matrix interference can be a challenge for other methods.
Spectrophotometric and Electrochemical Detection in Research Systems
Detection of this compound in research settings often relies on its inherent spectroscopic or electrochemical properties.
Spectrophotometric Detection: Spectrophotometry, particularly UV-Vis spectroscopy, is a common detection method coupled with techniques like HPLC. The tetrazole ring acts as a chromophore, absorbing light in the ultraviolet region. acs.org Studies on various tetrazole derivatives show that they exhibit significant UV absorbance. researchgate.netresearchgate.net The specific wavelength of maximum absorbance (λmax) for this compound allows for its selective detection and quantification based on the Beer-Lambert law. The absorbance is directly proportional to the concentration of the compound in the sample. This method is straightforward, robust, and widely used in quality control and research laboratories.
Electrochemical Detection: Electrochemical methods offer a highly sensitive alternative for detecting electroactive compounds. The analytical signal is generated by the oxidation or reduction of the analyte at the surface of an electrode. nih.gov The carboxylic acid group of this compound, or potentially the tetrazole ring itself, can be electrochemically active under specific conditions.
An electrochemical sensor for this compound could be developed using a modified electrode (e.g., a glassy carbon electrode modified with nanomaterials) to enhance sensitivity and selectivity. nih.govrsc.org By applying a specific potential, the compound can be oxidized or reduced, generating a current that is proportional to its concentration. youtube.com This approach is particularly advantageous for detecting trace amounts of the analyte in complex samples.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 3-(Tetrazol-2-yl)propanoic acid and its derivatives could greatly benefit from exploring innovative synthetic strategies that offer improvements in yield, atom economy, and sustainability over classical approaches.
One promising avenue is the application of multi-component reactions (MCRs), such as the Ugi-Azide reaction. This strategy allows for the rapid assembly of complex molecules, like 1,5-disubstituted tetrazoles, in a single step from simple starting materials. nih.gov A forward-thinking approach would be to adapt MCRs to directly synthesize the this compound scaffold or its precursors, potentially reducing the number of synthetic steps, minimizing waste, and enabling the creation of diverse compound libraries. nih.gov
Furthermore, the integration of green chemistry principles is paramount. This includes the use of sustainable catalysts and reaction conditions. For instance, research has shown the efficacy of stable solid-phase radical catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with ceric ammonium (B1175870) nitrate (B79036) (CAN) for oxidation steps under aerobic conditions. nih.gov Such methods simplify product purification and reduce reliance on hazardous reagents. nih.gov Future syntheses could also draw inspiration from methodologies developed for other acids, which prioritize the use of renewable starting materials, such as cellulose-derived levoglucosenone, and employ metrics like Process Mass Intensity (PMI) and EcoScale to quantitatively assess the environmental friendliness of the synthetic route. frontiersin.org
| Methodology | Description | Potential Advantages for Tetrazole Synthesis | Reference |
| Ugi-Azide MCR | A multi-component reaction involving an amine, aldehyde, isocyanide, and hydrazoic acid to form a 1,5-disubstituted tetrazole. | Rapid construction of molecular complexity; enables creation of diverse compound libraries; high atom economy. | nih.gov |
| TEMPO/CAN Catalysis | An aerobic oxidation system using a stable solid-phase radical catalyst (TEMPO) and a co-catalyst (CAN). | Use of a recyclable catalyst; simplified work-up (filtration); avoids harsh or stoichiometric oxidants. | nih.gov |
| Green Chemistry Metrics | Application of evaluation tools like Process Mass Intensity (PMI) and EcoScale to guide pathway selection. | Quantifies waste generation and safety; promotes the selection of the most eco-friendly synthetic routes. | frontiersin.org |
Integration into Advanced Functional Material Architectures
The distinct chemical properties of the tetrazole ring and the carboxylic acid group in this compound make it an attractive building block for advanced functional materials. The high nitrogen content and thermal stability of the tetrazole ring are characteristic features of energetic materials. Future research could investigate the synthesis of energetic coordination polymers or metal-organic frameworks (MOFs) where the tetrazole moiety contributes to the energetic properties and the propanoic acid linker facilitates the formation of extended, stable architectures.
The carboxylic acid provides a reliable coordination site for binding to metal ions, while the tetrazole ring can act as a secondary binding site or a hydrogen bond donor/acceptor. This dual functionality is ideal for creating robust, porous frameworks. These materials could have applications in areas such as gas storage, catalysis, or as sensors. Exploring the self-assembly of this compound with various metal centers could lead to novel materials with tailored pore sizes and functionalities.
Synergistic Approaches Combining Experimental and Computational Research
The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for accelerating discovery. Molecular docking studies, a key computational tool, can predict and rationalize the interaction of molecules with biological targets. For example, in studies of related tetrazole-containing compounds, docking has been used to elucidate the binding modes of potential inhibitors with enzyme active sites, such as urease and angiotensin-II receptors. nih.gov These computational insights can reveal crucial interactions, like salt bridges and hydrogen bonds between the tetrazole ring and amino acid residues, guiding the design of more potent and selective derivatives. nih.gov
Future research on this compound should adopt this synergistic approach. Computational screening could identify potential biological targets or material applications prior to extensive laboratory work. Density Functional Theory (DFT) calculations can be employed to predict reaction outcomes, understand reaction mechanisms, and calculate the physical properties (e.g., electronic structure, stability) of designed functional materials, thereby guiding experimental efforts toward the most promising candidates. This combination of in-silico and experimental work saves resources and fosters a deeper understanding of the molecule's structure-activity relationships.
Interdisciplinary Research Foci Beyond Traditional Organic Chemistry
The structural motifs present in this compound lend themselves to exploration in diverse fields beyond traditional synthetic chemistry, particularly in medicinal chemistry and agrochemistry.
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, meaning it can mimic the biological activity of a carboxylate with improved metabolic stability and cell permeability. This principle is widely exploited in drug design. Research on complex molecules incorporating a tetrazole ring has demonstrated significant potential in developing new antihypertensive agents that act as angiotensin-II receptor blockers. nih.gov
Beyond this, related propanoic acid derivatives containing other heterocycles have shown promise in different therapeutic areas. For instance, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for developing novel anticancer candidates. nih.gov Similarly, other studies have shown that N,N-disubstituted β-amino acids with thiazole (B1198619) fragments possess antimicrobial properties. researchgate.netmdpi.com
Perhaps most intriguingly, research has found that certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives can act as plant growth promoters, successfully increasing the seed yield and oil content of rapeseed. researchgate.netmdpi.com This opens up a fascinating and underexplored avenue for this compound in the field of agrochemicals, potentially as a novel plant growth regulator or elicitor to enhance crop productivity. frontiersin.org
| Interdisciplinary Field | Potential Application | Key Structural Feature/Concept | Reference |
| Medicinal Chemistry | Antihypertensive Agents | The tetrazole ring acts as a stable bioisostere for a carboxylic acid, interacting with biological receptors. | nih.gov |
| Medicinal Chemistry | Anticancer Scaffolds | The core propanoic acid structure linked to heterocyclic systems serves as a basis for new therapeutic agents. | nih.gov |
| Agrochemicals | Plant Growth Promotion | The molecule may influence plant biological pathways, leading to increased yield and valuable product content. | researchgate.netmdpi.com |
| Bio-organic Chemistry | Bioisosterism | The tetrazole group mimics the steric and electronic properties of a carboxylate, a key strategy in drug design. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
